

Luminespib solubility DMSO ethanol storage

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Compound Focus: Luminespib

CAS No.: 747412-49-3

Cat. No.: S548065

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Chemical Profile & Key Data

Luminespib (also known as NVP-AUY922 or VER-52296) is a third-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90) [1] [2]. It binds tightly to the N-terminal ATP-binding domain of HSP90, disrupting its chaperone function and leading to the proteasomal degradation of its numerous client proteins, which are often critical for cancer cell survival and proliferation [3] [4] [2].

Key Quantitative Data:

- **Molecular Formula:** $C_{26}H_{31}N_3O_5$ [5] [6] [7]
- **Molecular Weight:** 465.54 g/mol [3] [5] [6]
- **CAS Number:** 747412-49-3 [5] [6] [7]

Solubility & Storage: *Table: Essential Physical Properties and Handling Information*

| Property | Specification | Source |
|-----------------------|---|---------|
| Solubility in DMSO | ~93 mg/mL (199.76 mM), may require warming up to 50°C [4] | [6] [4] |
| Solubility in Ethanol | ~31 mg/mL (66.58 mM) [4] | [6] [4] |
| Solubility in Water | Insoluble [4] | [6] [4] |
| Melting Point | 180 - 184 °C [5] [7] | |

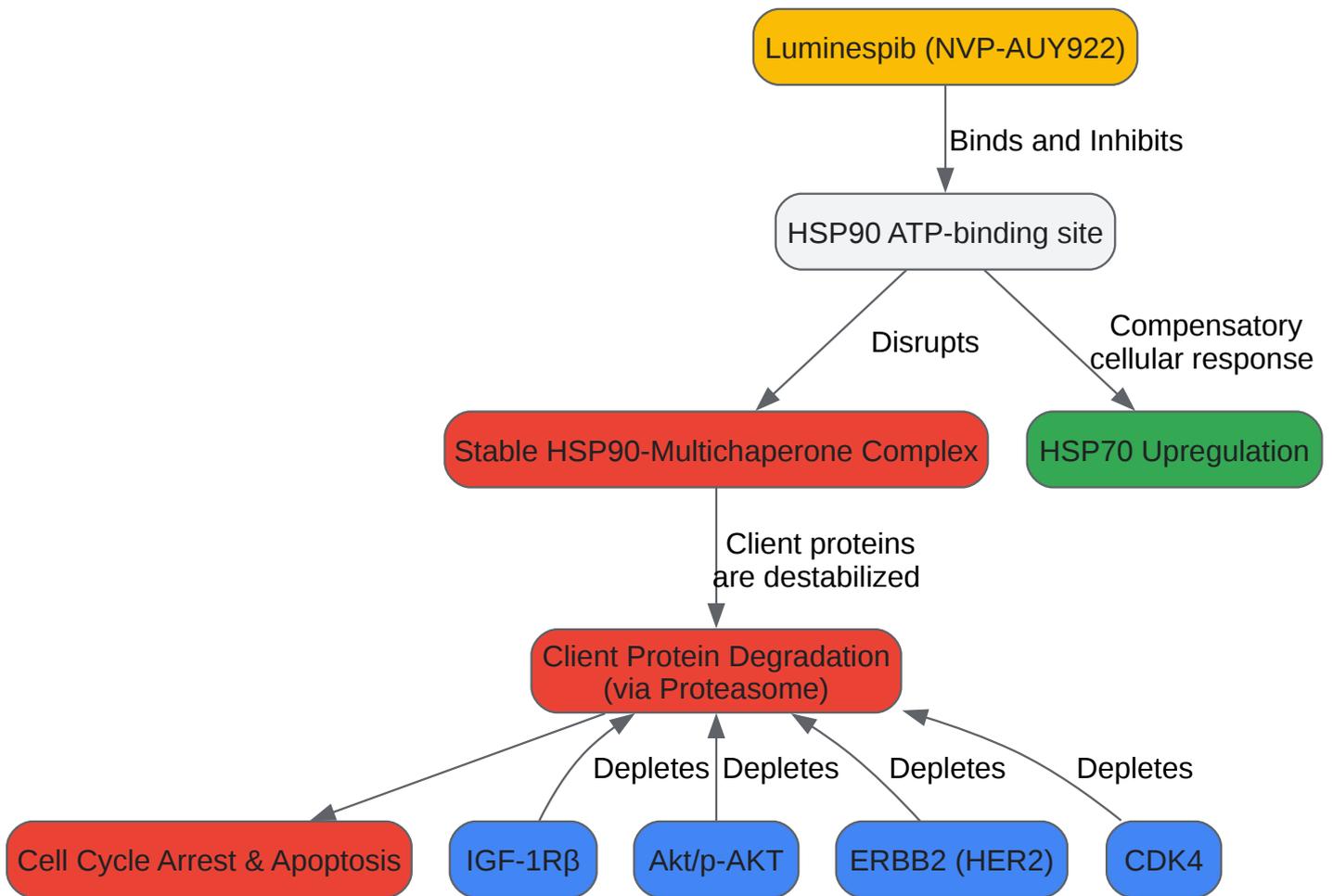
| Property | Specification | Source |
|--------------------------|--|--------|
| Solid Form Storage | -20°C; stable for at least 1 year from date of purchase [5] [4] [7] | |
| Solution in DMSO Storage | -20°C; stable for up to 2 months . Avoid multiple freeze-thaw cycles. [5] [7] [8] | |

Biological Activity: *Table: In vitro Potency of **Luminespib** Against HSP90 Isoforms [3] [2] [8]*

| HSP90 Isoform | IC ₅₀ (Cell-Free Assay) |
|---------------|------------------------------------|
| HSP90α | 7.8 - 13 nM |
| HSP90β | 21 nM |
| GRP94 | 535 nM |
| TRAP-1 | 85 nM |

Mechanism of Action

The following diagram illustrates the molecular mechanism by which **Luminespib** exerts its anticancer effects.



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Experimental Protocols

In Vitro Cell Proliferation/Growth Inhibition Assay (MTT Assay)

This protocol is adapted from studies on human gastric cancer cells (NCI-N87) and other cancer cell lines [4] [2].

- **Cell Seeding:** Seed human cancer cells (e.g., NCI-N87, MIA PaCa-2, MCF-7) in 96-well plates at a density of $5-7 \times 10^3$ cells in 50 μL of complete growth medium per well. Incubate at 37°C in a 5% CO_2

incubator for 24 hours to allow cell attachment.

- **Drug Preparation and Treatment:**
 - Prepare a 10 mM stock solution of **Luminespib** in DMSO. Store aliquots at -20°C.
 - On the day of treatment, prepare a serial dilution of **Luminespib** in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 μM). The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO).
 - Remove the medium from the 96-well plate and add 100 μL of the drug-containing medium or control medium to each well. Each concentration should be tested in triplicate or quadruplicate.
 - Incubate the plates at 37°C for a designated time (e.g., 72 hours).
- **Viability Assessment (MTT Method):**
 - After the incubation period, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate the plate at 37°C for 2-4 hours.
 - Carefully remove the medium and dissolve the resulting formazan crystals in 100 μL of DMSO per well.
 - Shake the plate gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀ or GI₅₀) can be determined using non-linear regression analysis of the dose-response curve.

In Vivo Administration in Mouse Xenograft Models

This protocol is based on studies using athymic mice bearing human tumor xenografts (e.g., WM266.4 melanoma, BT474 breast cancer) [4] [2].

- **Formulation for In Vivo Dosing:**
 - For intravenous (i.v.) or intraperitoneal (i.p.) administration, **Luminespib** is commonly formulated in a vehicle containing **60 mM lactic acid** or a mixture of **2.5% ethanol, 20% 50 mM tartaric acid, and 77% (5% glucose in water containing 1% Tween-80)** by volume [1] [2].
 - Alternatively, a homogeneous suspension can be prepared using **sodium carboxymethyl cellulose (CMC-Na)**. Add 5 mg of **Luminespib** to 1 mL of CMC-Na solution and mix thoroughly to obtain a 5 mg/mL suspension [4].
- **Dosing Regimen:**
 - A common and effective dose of **Luminespib** in mouse models is **50 mg/kg** [4] [2].
 - The compound can be administered via i.v. or i.p. routes, typically **once daily** for 1-2 weeks, or on alternative schedules (e.g., five times per week) [2].
- **Efficacy and Biomarker Assessment:**

- Monitor tumor volumes and mouse body weights regularly throughout the study.
- To confirm target engagement, tumor samples can be collected 6-24 hours after the final dose and analyzed by Western blot for hallmark pharmacodynamic changes: depletion of client proteins (e.g., ERBB2, CDK4, p-AKT) and upregulation of HSP70 [2].

Research Applications & Key Findings

- **Broad-Spectrum Anticancer Activity: Luminespib** has demonstrated potent efficacy in preclinical models of various cancers, including breast (BT474), ovarian (A2780), glioblastoma (U87MG), prostate (PC3), and melanoma (WM266.4), often causing significant tumor growth inhibition and regression [2].
- **Anti-Angiogenic and Anti-Metastatic Effects:** Treatment with **Luminespib** leads to reduced microvessel density in tumors and significantly decreases the number and size of lung metastases in disseminated melanoma models [2].
- **Radiosensitization: Luminespib** can enhance the radiation sensitivity of tumor cell lines, even under hypoxic conditions, making it a promising candidate for combination therapy with radiotherapy [8].
- **Nanoformulations for Improved Delivery:** Recent research has successfully developed Bovine Serum Albumin (BSA) nanoparticles for the controlled delivery of **Luminespib**. This aqueous dispensable nanoformulation showed efficacy against both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer cell lines, offering a potential solution to the compound's inherent insolubility in water [1].

Critical Notes for Researchers

- **Handling Solutions:** Always use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility. Gently warming the DMSO in a 50°C water bath may be necessary to fully dissolve the compound [4].
- **In Vivo Formulation:** The standard research formulations for in vivo studies are complex and may include solvents that are not suitable for clinical use. The development of BSA-based nanoformulations represents a significant advance toward more biocompatible delivery systems [1].
- **Biomarker Confirmation:** When conducting in vitro or in vivo experiments, always confirm HSP90 inhibition by probing for characteristic biomarker changes: depletion of client proteins (e.g., HER2, AKT) and induction of HSP70 [3] [4] [2].
- **Biohazard Warning:** This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic use [3] [6] [8].

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To cite this document: Smolecule. [Luminespib solubility DMSO ethanol storage]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548065#luminespib-solubility-dmsol-ethanol-storage>]

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